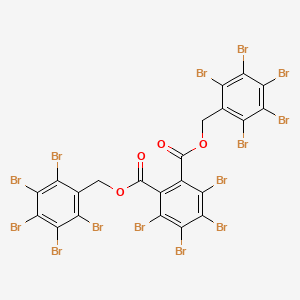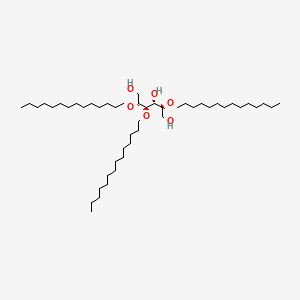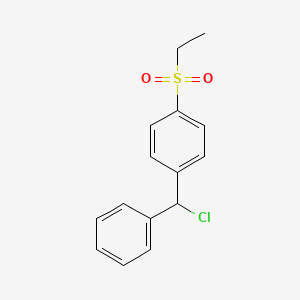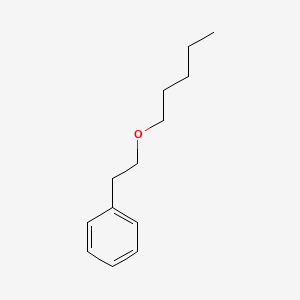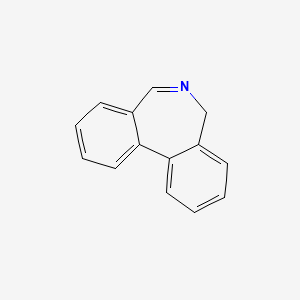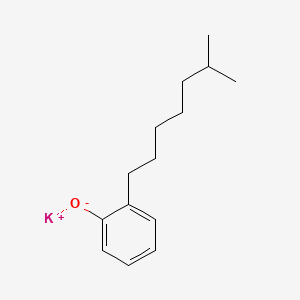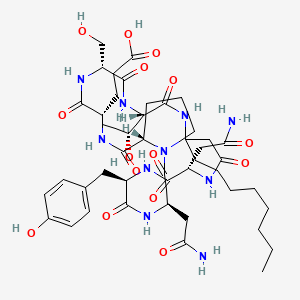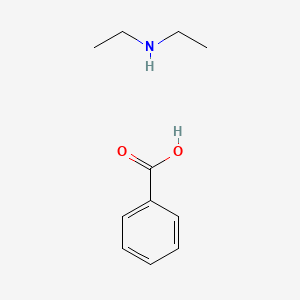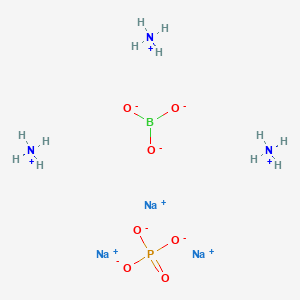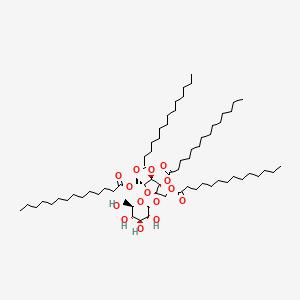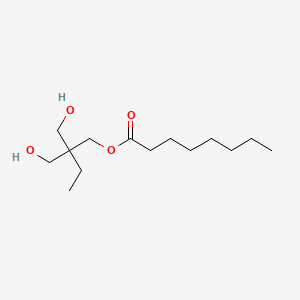
dialuminum;barium(2+);disilicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dialuminum;barium(2+);disilicate, also known as aluminium barium silicate (2:1:2), is a compound with the molecular formula Al2BaSi2O8. This compound is a type of silicate mineral that contains aluminium, barium, and silicon. It is known for its unique crystalline structure and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Dialuminum;barium(2+);disilicate can be synthesized through several methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, the compound is typically prepared by mixing stoichiometric amounts of aluminium oxide (Al2O3), barium carbonate (BaCO3), and silicon dioxide (SiO2). The mixture is then heated at high temperatures (around 1200-1400°C) to facilitate the reaction and form the desired compound .
In the sol-gel process, precursors such as aluminium isopropoxide, barium nitrate, and tetraethyl orthosilicate (TEOS) are used. These precursors are dissolved in a solvent, and the solution is subjected to hydrolysis and polycondensation reactions to form a gel. The gel is then dried and calcined at high temperatures to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale solid-state reactions in rotary kilns or furnaces. The raw materials are mixed in precise proportions and subjected to controlled heating and cooling cycles to ensure the formation of a homogeneous product. The final product is then ground to the desired particle size for various applications .
化学反応の分析
Types of Reactions
Dialuminum;barium(2+);disilicate undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen at high temperatures to form oxides of aluminium and barium.
Reduction: Under reducing conditions, the compound can be reduced to its constituent elements.
Substitution: The silicate structure allows for substitution reactions where other metal ions can replace aluminium or barium in the lattice.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen, hydrogen, and various metal salts. Reactions are typically carried out at high temperatures (above 1000°C) to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce aluminium oxide and barium oxide, while substitution reactions can yield various metal silicates .
科学的研究の応用
Dialuminum;barium(2+);disilicate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other silicate compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses for bone regeneration.
Medicine: Studied for its potential use in drug delivery systems and as a component in dental materials.
Industry: Used in the production of ceramics, glass-ceramics, and as a filler material in composites.
作用機序
The mechanism of action of dialuminum;barium(2+);disilicate involves its interaction with other compounds and materials at the molecular level. The silicate structure allows for the incorporation of various metal ions, which can influence the compound’s properties and reactivity. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interactions with other materials .
類似化合物との比較
Dialuminum;barium(2+);disilicate can be compared with other similar compounds, such as:
Aluminium silicate: Contains only aluminium and silicon, lacks barium.
Barium silicate: Contains only barium and silicon, lacks aluminium.
Lithium disilicate: Contains lithium instead of barium and aluminium, used in dental materials.
The uniqueness of this compound lies in its combination of aluminium, barium, and silicon, which imparts specific properties such as high thermal stability and unique crystalline structure .
特性
CAS番号 |
12251-19-3 |
|---|---|
分子式 |
Al2BaO8Si2 |
分子量 |
375.46 g/mol |
IUPAC名 |
dialuminum;barium(2+);disilicate |
InChI |
InChI=1S/2Al.Ba.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 |
InChIキー |
VSTKPOMVZKOBTG-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.6]undec-7-ene](/img/structure/B12658976.png)

